molecular formula C15H22N2O2 B065101 tert-Butyl 4-(piperazin-1-yl)benzoate CAS No. 187669-28-9

tert-Butyl 4-(piperazin-1-yl)benzoate

Cat. No.: B065101
CAS No.: 187669-28-9
M. Wt: 262.35 g/mol
InChI Key: KROXQOZMVCDQGV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(piperazin-1-yl)benzoate: is an organic compound with the molecular formula C15H22N2O2. It is a derivative of benzoic acid and piperazine, featuring a tert-butyl ester group. This compound is often used in chemical research and pharmaceutical development due to its unique structural properties and reactivity .

Scientific Research Applications

Chemistry: tert-Butyl 4-(piperazin-1-yl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of drugs targeting central nervous system disorders, such as anxiety and depression. It is also investigated for its antimicrobial and anticancer properties .

Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information pictograms indicate a warning (GHS07) . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(piperazin-1-yl)benzoate typically involves the reaction of 4-(piperazin-1-yl)benzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(piperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

  • tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
  • 4-(N-Boc-piperazin-1-yl)benzaldehyde

Comparison: tert-Butyl 4-(piperazin-1-yl)benzoate is unique due to its combination of a benzoate ester and a piperazine ring. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate has an aldehyde group, which makes it more reactive in condensation reactions, while tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate contains an amine group, influencing its basicity and nucleophilicity .

Properties

IUPAC Name

tert-butyl 4-piperazin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)12-4-6-13(7-5-12)17-10-8-16-9-11-17/h4-7,16H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROXQOZMVCDQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630376
Record name tert-Butyl 4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187669-28-9
Record name tert-Butyl 4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-bromobenzoate (4.8 g, 18.8 mmol), piperazine (9.7 g, 0.11 mol), palladium acetate (85 mg, 0.38 mmol), (S)-(−)-BINAP (352 mg, 0.57 mmol), and sodium tert-butoxide (2.7 g, 28.2 mmol) in toluene (50 ml) was refluxed under a nitrogen atmosphere for 2 hours. Ethyl acetate and water were added to the reaction mixture and the insoluble substances were removed by filtration though Celite, and the filtrate was extracted with ethyl acetate. The extract was washed with brine, dried over magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (methylene chloride/methanol=5/1) to afford tert-butyl 4-(piperazin-1-yl)benzoate (3.8 g, yield 77%) as a gray powder.
Quantity
4.8 g
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9.7 g
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2.7 g
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50 mL
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85 mg
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catalyst
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352 mg
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catalyst
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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